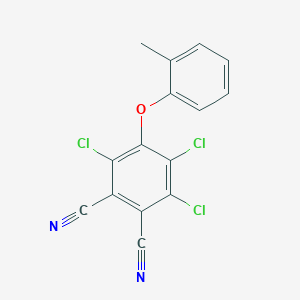![molecular formula C5H10N2O3 B14635489 methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
methyl N-[(E)-ethoxyiminomethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(E)-ethoxyiminomethyl]carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds that contain the functional group -NHCOO-. They are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Methyl N-[(E)-ethoxyiminomethyl]carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with an organic carbonate, such as dimethyl carbonate, under mild conditions. This method is environmentally friendly and avoids the use of hazardous reagents like phosgene . Another method involves the reaction of carbamoyl chlorides with substituted phenols in a one-pot procedure, which is economical and efficient .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbon dioxide as a starting material. For example, the reaction of an amine with carbon dioxide in the presence of a catalyst can produce carbamates efficiently. This method is advantageous as it utilizes a readily available and inexpensive raw material .
化学反応の分析
Types of Reactions
Methyl N-[(E)-ethoxyiminomethyl]carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form carbamoyl radicals.
Reduction: Reduction of carbamates can yield amines.
Substitution: Carbamates can undergo nucleophilic substitution reactions, where the carbamate group is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in the reactions of carbamates include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbamates can produce carbamoyl radicals, while reduction can yield amines .
科学的研究の応用
Methyl N-[(E)-ethoxyiminomethyl]carbamate has several scientific research applications:
作用機序
The mechanism of action of methyl N-[(E)-ethoxyiminomethyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. By inhibiting this enzyme, carbamates increase the levels of acetylcholine at nerve synapses, leading to increased stimulation of nerve endings . This mechanism is similar to that of other carbamate compounds used as insecticides .
類似化合物との比較
Similar Compounds
Some similar compounds to methyl N-[(E)-ethoxyiminomethyl]carbamate include:
- Ethyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Naphthyl carbamate
Uniqueness
This compound is unique due to its specific structure, which includes an ethoxyiminomethyl group. This structural feature imparts distinct chemical properties, such as its reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .
特性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC名 |
methyl N-[(E)-ethoxyiminomethyl]carbamate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-7-4-6-5(8)9-2/h4H,3H2,1-2H3,(H,6,7,8) |
InChIキー |
AXQDAFOPLIAEKP-UHFFFAOYSA-N |
異性体SMILES |
CCO/N=C/NC(=O)OC |
正規SMILES |
CCON=CNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


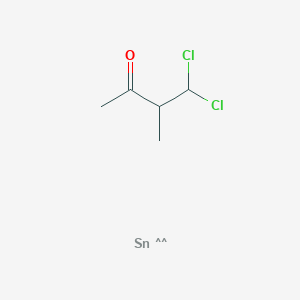
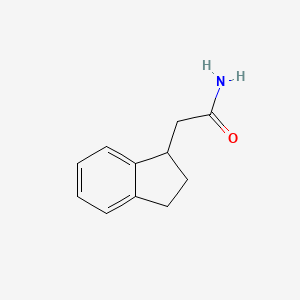
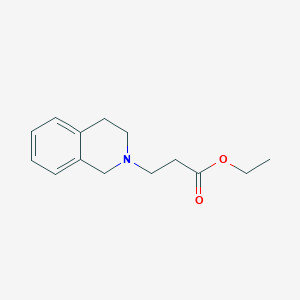

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)


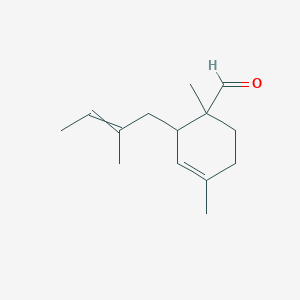
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
